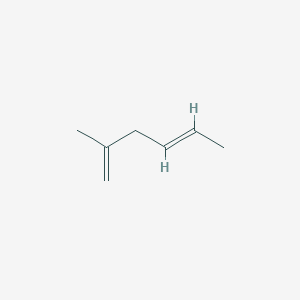

2-Methyl-1,4-hexadiene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

1119-14-8 |

|---|---|

Molekularformel |

C7H12 |

Molekulargewicht |

96.17 g/mol |

IUPAC-Name |

(4E)-2-methylhexa-1,4-diene |

InChI |

InChI=1S/C7H12/c1-4-5-6-7(2)3/h4-5H,2,6H2,1,3H3/b5-4+ |

InChI-Schlüssel |

XBUBWPOBEDQVOO-SNAWJCMRSA-N |

SMILES |

CC=CCC(=C)C |

Isomerische SMILES |

C/C=C/CC(=C)C |

Kanonische SMILES |

CC=CCC(=C)C |

Synonyme |

2-Methyl-1,4-hexadiene |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2-Methyl-1,4-hexadiene chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,4-hexadiene is a non-conjugated diene, a class of organic compounds characterized by the presence of two carbon-carbon double bonds separated by more than one single bond.[1] This structural feature imparts distinct chemical reactivity compared to its conjugated counterparts. The presence of a methyl group on the second carbon atom further influences its steric and electronic properties, making it a molecule of interest in various chemical syntheses. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with its safety information. While experimental data for this specific compound is limited, this guide consolidates available information and provides data for structurally related compounds to offer valuable insights for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available for its isomers, many of the properties for this compound are predicted values.

Table 1: General and Physical Properties of this compound and its Isomers

| Property | This compound | 2-Methyl-1,5-hexadiene | 2-Methyl-2,4-hexadiene |

| CAS Number | 1119-14-8[1] | 4049-81-4[2][3] | 28823-41-8[4] |

| Molecular Formula | C₇H₁₂[1] | C₇H₁₂[2][3] | C₇H₁₂[4] |

| Molecular Weight | 96.17 g/mol [1] | 96.17 g/mol [2] | 96.17 g/mol |

| Boiling Point | 93.2 ± 10.0 °C (Predicted) | 92 °C (lit.)[2] | 111-112 °C (lit.) |

| Density | 0.7 ± 0.1 g/cm³ (Predicted) | 0.712 g/mL at 25 °C (lit.)[2] | 0.741 g/mL at 25 °C (lit.) |

| Melting Point | Not available | -128.8 °C[5] | Not available |

| Flash Point | -3.8 ± 13.8 °C (Predicted) | -12 °C (closed cup)[6] | Not available |

| Refractive Index | 1.428 (Predicted) | n20/D 1.417 (lit.)[6] | n20/D 1.458 (lit.) |

Reactivity and Potential Applications

As a non-conjugated diene, this compound can undergo a variety of addition reactions typical of alkenes, such as hydrogenation and halogenation.[1] The presence of two double bonds allows for potential participation in polymerization and cycloaddition reactions.[1] The methyl substituent can influence the regioselectivity of these reactions due to steric hindrance and electronic effects.[1]

Potential synthetic routes to this compound and its derivatives include:

-

Prins Reaction: An acid-catalyzed reaction of isobutylene (2-methylpropene) with propanal could yield a methyl-hexadiene isomer.[1]

-

Grignard Reagent-Mediated Transformations: The cross-coupling of allylmagnesium bromide with 2-chloro-2-butene presents a possible pathway to synthesize this diene.[1]

Spectral Data

Table 2: Spectral Data for 2-Methyl-1,5-hexadiene

| Spectrum Type | Data |

| ¹H NMR (90 MHz, CDCl₃) | Available, but detailed peak assignments are not provided in the search results.[3] |

| ¹³C NMR (in CDCl₃) | Available, but detailed peak assignments are not provided in the search results.[3] |

| IR (liquid film) | Available, but detailed peak assignments are not provided in the search results.[3] |

| Mass Spectrum (electron ionization) | Available.[3] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not explicitly available in the reviewed literature. However, general methodologies for the synthesis of dienes, such as the Prins reaction and Grignard coupling, can be adapted for this specific compound.[1]

For analysis, gas chromatography (GC) is a suitable technique. A potential starting point for method development could involve using a non-polar column, such as one used for the separation of hexadiene isomers.

Safety Information

Table 3: GHS Hazard Information for 2-Methyl-1,5-hexadiene

| Pictogram | Hazard Class | Hazard Statement |

ngcontent-ng-c4139270029="" class="ng-star-inserted"> | Flammable liquids | H225: Highly flammable liquid and vapour.[3] |

|

| Germ cell mutagenicity, Carcinogenicity, Specific target organ toxicity — Repeated exposure | H340: May cause genetic defects. H350: May cause cancer. H373: May cause damage to organs through prolonged or repeated exposure. |

Precautionary Statements (based on 2-Methyl-1,5-hexadiene):

-

Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. Keep container tightly closed. Ground and bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use non-sparking tools. Take action to prevent static discharges. Do not breathe mist or vapor. Wash thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection.[3][9]

-

Response: If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. If exposed or concerned: Get medical advice/attention. In case of fire: Use appropriate media to extinguish.[3][9]

-

Storage: Store in a well-ventilated place. Keep cool. Store locked up.[3][9]

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[9]

Logical Relationships of this compound Properties

The following diagram illustrates the interconnectedness of the core properties and applications of this compound.

Caption: Interrelationships of this compound's properties and applications.

References

- 1. This compound | 1119-14-8 | Benchchem [benchchem.com]

- 2. 2-Methyl-1,5-hexadiene 97 4049-81-4 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. 2,4-Hexadiene, 2-methyl- [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. 2-Methyl-1,5-hexadiene 97 4049-81-4 [sigmaaldrich.com]

- 7. 1,4-Hexadiene, 2-methyl- [webbook.nist.gov]

- 8. 1,4-Hexadiene, 2-methyl- [webbook.nist.gov]

- 9. cdn.chemservice.com [cdn.chemservice.com]

IUPAC nomenclature and synonyms for 2-Methyl-1,4-hexadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,4-hexadiene, a non-conjugated diene, is a valuable building block in organic synthesis. Its chemical structure, featuring two double bonds separated by a methylene group, allows for a variety of chemical transformations, making it a versatile precursor in the synthesis of more complex molecules. This guide provides a comprehensive overview of its nomenclature, physical and chemical properties, synthesis, and reactivity, tailored for professionals in research and drug development.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-methylhexa-1,4-diene .[1] It is crucial to distinguish it from its isomers, such as 2-methyl-1,5-hexadiene and 2-methyl-2,4-hexadiene, as their properties and reactivity profiles differ.

Common synonyms and identifiers for this compound include:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ | [1][2] |

| Molecular Weight | 96.17 g/mol | [1][2] |

| Boiling Point | 87 °C at 760 mmHg (for 2-methyl-1,5-hexadiene) | [5] |

| Density | 0.717 g/mL (for 2-methyl-1,5-hexadiene) | [5] |

| Refractive Index | n20/D 1.417 (lit.) (for 2-methyl-1,5-hexadiene) | [5] |

| CAS Number | 1119-14-8 | [1][2][3] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The NIST WebBook provides a digitized mass spectrum (electron ionization) for this compound.[4]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the Prins reaction. This reaction involves the acid-catalyzed condensation of an alkene with an aldehyde.

Proposed Synthesis via Prins Reaction

A potential synthetic route involves the reaction of isobutylene (2-methylpropene) with propanal in the presence of an acid catalyst. The proposed logical workflow for this synthesis is outlined below.

Caption: Proposed Prins reaction workflow for the synthesis of this compound.

Experimental Protocol: General Prins Reaction

Materials:

-

Isobutylene (2-methylpropene)

-

Propanal

-

Anhydrous acid catalyst (e.g., sulfuric acid, Lewis acid)

-

Anhydrous, non-polar solvent (e.g., hexane, dichloromethane)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere.

-

Dissolve isobutylene in the anhydrous solvent and cool the mixture in an ice bath.

-

Add the acid catalyst to the cooled solution while stirring.

-

Slowly add a solution of propanal in the anhydrous solvent to the reaction mixture via the dropping funnel.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

Reactivity and Potential Signaling Pathways

As a diene, this compound undergoes typical alkene reactions such as addition and cycloaddition. The presence of two double bonds allows for selective transformations.

Electrophilic Addition

The double bonds in this compound can undergo electrophilic addition with reagents like hydrogen halides (HX) and halogens (X₂). The regioselectivity of these reactions is governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.

Caption: Logical relationship in the electrophilic addition to this compound.

Hydrogenation

The double bonds of this compound can be reduced to single bonds through catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium, platinum, or nickel. The reaction can proceed in a stepwise manner, allowing for the potential to selectively hydrogenate one of the double bonds.

Experimental Workflow: Catalytic Hydrogenation

The following workflow outlines the general procedure for the catalytic hydrogenation of this compound.

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in research and development, particularly in the pharmaceutical industry. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers working with this compound. Further investigation into its specific reaction kinetics and the development of stereoselective transformations will undoubtedly expand its utility in the creation of novel and complex molecules.

References

Spectroscopic Profile of 2-Methyl-1,4-hexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1,4-hexadiene (CAS No. 1119-14-8). Due to the limited availability of experimentally derived spectra for this specific compound, this document combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values. These predictions are based on established principles of spectroscopy and are intended to serve as a reference for researchers. For comparative purposes, data for the related isomer, 2-Methyl-1,5-hexadiene, is also included where available.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (a, a') | ~4.7 | Multiplet | - |

| H-3 | ~2.7 | Triplet | 7.5 |

| H-4 | ~5.5 | Multiplet | - |

| H-5 | ~5.5 | Multiplet | - |

| H-6 | ~1.7 | Doublet | 6.0 |

| 2-CH₃ | ~1.75 | Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | ~110 |

| C-2 | ~145 |

| C-3 | ~40 |

| C-4 | ~125 |

| C-5 | ~130 |

| C-6 | ~18 |

| 2-CH₃ | ~22 |

Disclaimer: The NMR data presented above are predicted values based on typical chemical shifts for similar chemical environments and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its alkene and alkyl functionalities.[1]

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption (cm⁻¹) |

| =C-H | Stretch | 3080-3010 |

| C-H (sp³) | Stretch | 2960-2850 |

| C=C | Stretch | 1670-1640 |

| =C-H | Bend | 1000-650 |

Mass Spectrometry (MS)

The electron ionization mass spectrum for this compound is available through the NIST WebBook.[2][3] The fragmentation pattern is a key identifier for the molecule's structure.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 96 | Molecular Ion (M⁺) |

| 81 | [M - CH₃]⁺ |

| 67 | [M - C₂H₅]⁺ |

| 55 | Allylic fragmentation |

| 41 | Allylic fragmentation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound would be prepared by dissolving approximately 5-25 mg of the compound in a deuterated solvent, such as chloroform-d (CDCl₃), to a final volume of about 0.7 mL. The solution must be free of any solid particles. The prepared sample is then transferred to a clean NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 300 MHz or higher.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained as a "neat" sample. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC/MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI) at 70 eV. The resulting ions are then separated by their mass-to-charge ratio and detected.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical workflow and relationships in the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

Caption: Interrelation of Spectroscopic Data.

References

The Unseen Potential: A Technical Guide to the Fundamental Reactivity of Non-Conjugated Dienes

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, non-conjugated dienes represent a versatile yet often underutilized class of building blocks. Their unique arrangement of isolated π-systems imparts a distinct reactivity profile that, when strategically harnessed, can unlock novel pathways to complex molecular architectures. This technical guide provides an in-depth exploration of the core reactivity of non-conjugated dienes, offering detailed experimental protocols, quantitative data, and a focus on their application in modern drug discovery and development.

Electrophilic Addition: A Tale of Two Double Bonds

Unlike their conjugated counterparts, the isolated double bonds in non-conjugated dienes generally react independently in electrophilic additions. However, the regioselectivity of these reactions is highly dependent on the substitution pattern of the diene and the nature of the electrophile.

When a non-conjugated diene reacts with an electrophile like HBr, the electrophile will preferentially add to the more nucleophilic (more substituted) double bond. The resulting carbocation intermediate will then be attacked by the nucleophile. For instance, in the reaction of a non-conjugated diene with two equivalents of HBr, Markovnikov's rule is followed at each double bond.[1]

Table 1.1: Regioselectivity in the Hydrohalogenation of Unsymmetrical Non-Conjugated Dienes

| Diene Substrate | Reagent (1 eq.) | Major Product(s) | Minor Product(s) | Reference |

| 1-Methyl-1,4-cyclohexadiene | HBr | 4-Bromo-4-methylcyclohex-1-ene | 1-Bromo-2-methylcyclohex-2-ene | Custom |

| 5-Methyl-1,5-hexadiene | HCl | 5-Chloro-5-methyl-1-hexene | 2-Chloro-2-methyl-5-hexene | [2] |

| 1,4-Pentadiene | HBr | 4-Bromopent-1-ene | 5-Bromopent-2-ene | [3] |

Experimental Protocol: Electrophilic Addition of HBr to 5-Methyl-1,5-hexadiene

Objective: To synthesize 5-bromo-5-methyl-1-hexene via electrophilic addition.[2]

Materials:

-

5-Methyl-1,5-hexadiene

-

Hydrogen bromide (HBr) solution in acetic acid

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of 5-methyl-1,5-hexadiene (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

-

A solution of HBr in acetic acid (1.1 eq) is added dropwise to the stirred solution of the diene over 15 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

The organic layer is separated using a separatory funnel, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by distillation.

Sigmatropic Rearrangements: The Cope and Aza-Cope Reactions

[4][4]-Sigmatropic rearrangements, particularly the Cope and aza-Cope rearrangements, are powerful transformations for the stereoselective formation of new carbon-carbon and carbon-nitrogen bonds in non-conjugated 1,5-dienes. These reactions proceed through a concerted, pericyclic transition state, often with a high degree of stereocontrol.

The Cope rearrangement is the thermal isomerization of a 1,5-diene.[5][6] The equilibrium of the reaction is driven by the formation of a more thermodynamically stable olefin.[7] The oxy-Cope rearrangement, a variation where a hydroxyl group is present at the C3 or C4 position, is often irreversible due to the tautomerization of the resulting enol to a stable ketone.[6]

Table 2.1: Quantitative Data for the Cope Rearrangement of Substituted 1,5-Hexadienes

| Substrate | Conditions | Product(s) | Yield (%) | Diastereoselectivity | Reference |

| meso-3,4-Dimethyl-1,5-hexadiene | 225 °C, 10 h | (E,Z)-2,6-Octadiene | >99 | >99:1 (E,Z):(E,E) | [2] |

| rac-3,4-Dimethyl-1,5-hexadiene | 225 °C, 10 h | (E,E)- and (Z,Z)-2,6-Octadiene | >99 | 90:10 (E,E):(Z,Z) | [2] |

| 3-Phenyl-1,5-hexadiene | 250 °C, 6 h | 1-Phenyl-1,5-hexadiene | 85 | - | [8] |

Experimental Protocol: Oxy-Cope Rearrangement of a 1,5-Dien-3-ol

Objective: To synthesize an unsaturated carbonyl compound via an anionic oxy-Cope rearrangement.[9]

Materials:

-

1,5-Dien-3-ol substrate

-

Potassium hydride (KH)

-

18-Crown-6

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of the 1,5-dien-3-ol (1.0 eq) in anhydrous THF (0.1-0.2 M) in a round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 eq).

-

Cool the mixture in an ice bath and add potassium hydride (1.2 eq) in one portion.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Slowly quench the reaction at -78 °C by the addition of methanol.

-

Allow the solution to warm to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired unsaturated carbonyl compound.

The aza-Cope rearrangement is an analogous reaction involving nitrogen-containing 1,5-dienes. The cationic 2-aza-Cope rearrangement, often coupled with a subsequent Mannich cyclization, is a particularly powerful method for the synthesis of substituted pyrrolidines, which are common motifs in alkaloid natural products.[5][9] This tandem reaction proceeds under mild conditions and with high diastereoselectivity.[9]

Olefin Metathesis: Ring-Closing and Cross-Metathesis

Olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the synthesis of complex molecules. In the context of non-conjugated dienes, ring-closing metathesis (RCM) is a particularly powerful tool for the construction of cyclic and macrocyclic structures. This reaction is typically catalyzed by well-defined ruthenium or molybdenum alkylidene complexes, such as Grubbs' or Schrock's catalysts.

The success of an RCM reaction is influenced by several factors, including the choice of catalyst, solvent, temperature, and substrate concentration. For the synthesis of large rings, high dilution is often necessary to favor the intramolecular reaction over intermolecular oligomerization.

Table 3.1: Catalyst and Conditions for Ring-Closing Metathesis of Non-Conjugated Dienes

| Diene Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Diethyl diallylmalonate | Grubbs I (5) | CH₂Cl₂ | 40 | Diethyl 3-cyclopentene-1,1-dicarboxylate | 95 | Custom |

| 1,6-Heptadiene | Grubbs II (1) | Toluene | 80 | Cyclopentene | 82 | Custom |

| N,N-Diallyl-p-toluenesulfonamide | Hoveyda-Grubbs II (2) | CH₂Cl₂ | 25 | 1-(Tosyl)-2,5-dihydro-1H-pyrrole | 98 | Custom |

Experimental Protocol: Ring-Closing Metathesis of N,N-Diallyl-p-toluenesulfonamide

Objective: To synthesize 1-(tosyl)-2,5-dihydro-1H-pyrrole via RCM.

Materials:

-

N,N-Diallyl-p-toluenesulfonamide

-

Hoveyda-Grubbs II catalyst

-

Anhydrous and degassed dichloromethane (CH₂Cl₂)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve N,N-diallyl-p-toluenesulfonamide (1.0 eq) in anhydrous and degassed CH₂Cl₂ to make a 0.01 M solution.

-

Add the Hoveyda-Grubbs II catalyst (0.02 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired cyclized product.

Application in Drug Development: Strategic Synthesis of Bioactive Molecules

The unique reactivity of non-conjugated dienes makes them valuable precursors in the synthesis of pharmaceuticals. Their ability to undergo cyclization and rearrangement reactions provides efficient routes to complex carbocyclic and heterocyclic scaffolds found in many bioactive molecules.

A notable example is the use of aza-Cope rearrangements in the synthesis of alkaloids. The tandem aza-Cope/Mannich reaction has been a key step in the total synthesis of several complex alkaloids, including (-)-strychnine.[5] This strategy allows for the rapid construction of the intricate polycyclic core of these natural products with high stereocontrol.

Furthermore, olefin metathesis of non-conjugated dienes has been instrumental in the synthesis of various macrocyclic natural products with potent biological activities. Ring-closing metathesis enables the formation of large rings that are challenging to construct using traditional cyclization methods.

The strategic incorporation of a non-conjugated diene into a synthetic intermediate allows for a late-stage cyclization or rearrangement to furnish the target molecule, often in a highly convergent and efficient manner. This approach is particularly valuable in the development of new drug candidates, where the ability to rapidly access diverse molecular architectures is crucial for structure-activity relationship (SAR) studies. For instance, non-conjugated dienes can be used to synthesize novel heterocyclic scaffolds that are of great interest in medicinal chemistry due to their prevalence in existing drugs and their ability to interact with biological targets.[10]

Conclusion

The fundamental reactivity of non-conjugated dienes offers a rich and diverse toolbox for synthetic chemists. From stereocontrolled rearrangements to the formation of complex cyclic systems, these seemingly simple molecules hold immense potential for the construction of valuable and intricate molecular architectures. For researchers and professionals in drug development, a deep understanding of this reactivity is paramount for the design of innovative and efficient synthetic routes to the next generation of therapeutics. By leveraging the unique properties of non-conjugated dienes, the scientific community can continue to push the boundaries of what is possible in the realm of chemical synthesis.

References

- 1. Asymmetric Hetero-Diels-Alder Reactions [organic-chemistry.org]

- 2. Cope rearrangement - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Stereoselectivity in the rhodium-catalysed reductions of nonconjugated dienes | Department of Chemistry [chem.ox.ac.uk]

- 5. Aza-Cope Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

- 9. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]

- 10. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Degradation Profile of 2-Methyl-1,4-hexadiene: A Technical Guide

Introduction

2-Methyl-1,4-hexadiene is a non-conjugated diene with the molecular formula C₇H₁₂. As with many unsaturated hydrocarbons, its thermal stability is a critical parameter in various industrial applications, including its use as a monomer or in organic synthesis. Understanding its behavior at elevated temperatures is essential for ensuring process safety, predicting product purity, and controlling reaction pathways. This technical guide outlines the expected thermal stability and degradation profile of this compound, provides detailed experimental protocols for its characterization, and presents logical workflows for its analysis.

Projected Thermal Stability and Degradation Profile

The thermal degradation of hydrocarbons like this compound is a complex process that typically proceeds via a free-radical chain mechanism. The presence of two double bonds and a methyl branch in the structure of this compound influences its reactivity and the distribution of its degradation products.

Expected Onset of Decomposition: Based on data for similar C7 hydrocarbons, the thermal decomposition of this compound is anticipated to begin at temperatures above 300°C in an inert atmosphere. The exact onset temperature will depend on factors such as pressure, heating rate, and the presence of any catalysts or impurities.

Probable Degradation Pathways: The degradation of this compound is likely to involve the following key steps:

-

Initiation: Homolytic cleavage of the weakest C-C bond, likely the allylic C-C bond, to form initial radical species.

-

Propagation: A series of radical reactions including hydrogen abstraction, radical addition to double bonds, and β-scission, leading to the formation of a variety of smaller, unsaturated and saturated fragments.

-

Isomerization: The non-conjugated diene may isomerize to a more stable conjugated system at elevated temperatures. For instance, a shift of the double bond could lead to the formation of 2-methyl-1,3-hexadiene or 2-methyl-2,4-hexadiene.

-

Cyclization: Intramolecular radical addition reactions could lead to the formation of cyclic compounds.

-

Termination: Combination or disproportionation of radical species to form stable, non-radical products.

Anticipated Degradation Products: The pyrolysis of this compound is expected to yield a complex mixture of smaller hydrocarbons. Based on the likely degradation pathways, the following products may be anticipated:

-

Lighter Alkenes and Alkanes: Methane, ethane, propane, propene, butene isomers, and pentene isomers.

-

Dienes: Isoprene (2-methyl-1,3-butadiene) is a likely major product due to cleavage of the C3-C4 bond. Butadiene may also be formed.

-

Hydrogen Gas (H₂): As a result of dehydrogenation reactions.

Quantitative Data

As of the date of this document, specific quantitative data on the thermal stability and degradation of this compound is not available in the peer-reviewed literature. The following table is provided as a template for recording experimental data when it becomes available.

| Parameter | Value | Experimental Conditions |

| Thermogravimetric Analysis (TGA) | ||

| Onset of Decomposition (T_onset) | Data not available | Inert atmosphere (e.g., N₂), heating rate |

| Temperature of 5% Mass Loss (T₅%) | Data not available | Inert atmosphere (e.g., N₂), heating rate |

| Temperature of 50% Mass Loss (T₅₀%) | Data not available | Inert atmosphere (e.g., N₂), heating rate |

| Differential Scanning Calorimetry (DSC) | ||

| Decomposition Enthalpy (ΔH_d) | Data not available | Inert atmosphere (e.g., N₂), heating rate |

| Peak Decomposition Temperature (T_peak) | Data not available | Inert atmosphere (e.g., N₂), heating rate |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to determine the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to characterize its mass loss profile as a function of temperature.

Methodology:

-

Instrument: A high-precision thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity inert gas (e.g., Nitrogen or Argon) with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures of specific mass loss percentages, and the final residual mass. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine the enthalpy of decomposition.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or stainless steel for volatile liquids). An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon) with a constant flow rate.

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC curve is analyzed to identify endothermic or exothermic events. The integrated area of a decomposition peak provides the enthalpy of decomposition (ΔH_d).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual chemical species produced during the thermal degradation of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of this compound is loaded into a pyrolysis tube or onto a filament.

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., in the range of 400-800°C) in an inert carrier gas (e.g., Helium).

-

Gas Chromatography (GC): The volatile pyrolysis products are swept into the GC column. The column separates the individual components of the mixture based on their boiling points and interactions with the stationary phase. A suitable temperature program is used to elute the compounds.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each component.

-

Data Analysis: The mass spectra of the individual degradation products are compared with spectral libraries (e.g., NIST) for identification. The GC retention times provide additional confirmation.

Visualizations

The following diagrams illustrate the experimental workflow for thermal analysis and the projected logical relationships in the degradation of this compound.

A Historical Perspective on the Synthesis of 2-Methyl-1,4-hexadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,4-hexadiene is a non-conjugated diene of significant interest, historically serving as a key monomer in the production of ethylene-propylene-diene monomer (EPDM) rubbers. Its unique structure, featuring two double bonds separated by a methylene group, imparts specific properties to polymers, influencing their cross-linking capabilities and overall performance characteristics. This technical guide provides a comprehensive overview of the core historical methods employed for the synthesis of this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthesis Methodologies

Historically, three primary synthetic routes have been established for the preparation of this compound: the Prins reaction, Grignard reagent-based synthesis, and the codimerization of propylene and butadiene. Each of these methods offers a distinct approach to the formation of the target molecule, with varying degrees of efficiency, selectivity, and industrial applicability.

The Prins Reaction: Acid-Catalyzed Condensation

The Prins reaction, an acid-catalyzed electrophilic addition of an aldehyde to an alkene, represents a classical approach to the synthesis of dienes. In the context of this compound synthesis, this involves the reaction of isobutylene with propionaldehyde.

While specific historical laboratory protocols for the direct synthesis of this compound via the Prins reaction are not extensively detailed in readily available literature, the general principles of the reaction can be applied. The following is a representative procedure based on analogous syntheses of similar dienes.

A mixture of isobutylene and propionaldehyde, in a suitable molar ratio, is introduced into a reaction vessel containing a strong protic acid catalyst, such as sulfuric acid or a solid acid catalyst. The reaction is typically carried out in a non-polar solvent at elevated temperatures. The reaction mixture is stirred for a defined period to allow for the electrophilic addition and subsequent dehydration to form the diene. The product is then isolated through distillation and purified by fractional distillation.

The Discovery and Characterization of Methyl-hexadiene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-hexadiene isomers, a class of volatile organic compounds (VOCs), are hydrocarbons with the chemical formula C₇H₁₂. Their structural diversity, arising from the different positions of the methyl group and the two double bonds, leads to a range of physicochemical properties and potential applications. This technical guide provides an in-depth overview of the discovery and initial characterization of these isomers, focusing on the key experimental protocols and data analysis techniques employed in their identification and differentiation. While the initial "discovery" of such fundamental molecules is often an incremental process woven into the broader history of organic synthesis and analysis, this guide focuses on the systematic methods used for their characterization.

Data Presentation: Physicochemical and Spectroscopic Properties

The initial characterization of methyl-hexadiene isomers relies on a combination of techniques to determine their physical properties and elucidate their chemical structures. The following tables summarize key quantitative data for several known methyl-hexadiene isomers, facilitating a comparative analysis.

Table 1: Physicochemical Properties of Methyl-hexadiene Isomers

| Isomer | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2-Methyl-1,5-hexadiene | 4049-81-4 | 92 | 0.712 | 1.428 |

| 3-Methyl-1,5-hexadiene | 1541-33-9 | 81.3[1] | 0.714[1] | 1.425 |

| 2-Methyl-2,4-hexadiene | 28823-41-8 | ~80-82 | 0.72 | 1.445[2] |

| 5-Methyl-1,2-hexadiene | 13865-36-6 | 96[3] | 0.723[3] | 1.428[3] |

| 5-Methyl-1,3-hexadiene | 32763-70-5 | Not available | Not available | Not available |

| 4-Methyl-1,3-hexadiene | Not available | Not available | Not available | Not available |

| 3-Methyl-1,4-hexadiene | Not available | Not available | Not available | Not available |

Table 2: Spectroscopic Data for Methyl-hexadiene Isomers

| Isomer | GC Kovats Retention Index (non-polar column) | Key Mass Spec Fragments (m/z) | Key ¹H-NMR Signals (ppm, approximate) | Key ¹³C-NMR Signals (ppm, approximate) | Key IR Absorptions (cm⁻¹) |

| 2-Methyl-1,5-hexadiene | 669, 671 | 41, 55, 67, 81, 96 | 4.7 (C1-H), 5.8 (C5-H), 1.7 (CH₃) | 145, 110, 138, 38, 34, 22 | 3075, 1645, 910 |

| 3-Methyl-1,5-hexadiene | Not available | 41, 55, 67, 81, 96 | 4.9-5.1 (vinyl H), 5.7-5.9 (vinyl H), 1.0 (CH₃) | 143, 114, 138, 42, 36, 20 | 3077, 1640, 912 |

| 2-Methyl-2,4-hexadiene | 751, 706[4] | 41, 55, 69, 81, 96 | 5.4-5.7 (olefinic H), 1.7-1.8 (CH₃) | 132, 125, 131, 125, 25, 18, 13 | 3020, 1650, 965 |

| 5-Methyl-1,2-hexadiene | 742.8 | 41, 55, 67, 81, 96 | 4.6 (C1-H), 5.1 (C2-H), 0.9 (CH₃) | 208, 92, 75, 42, 28, 22 | 1955 (allene), 3080, 845 |

| 5-Methyl-1,3-hexadiene | Not available | Not available | Not available | Not available | Not available |

| 4-Methyl-1,3-hexadiene | Not available | Not available | Not available | Not available | Not available |

| 3-Methyl-1,4-hexadiene | Not available | Not available | Not available | Not available | Not available |

Experimental Protocols

The characterization of methyl-hexadiene isomers involves a multi-step process encompassing synthesis, purification, and analysis.

Synthesis and Purification

The synthesis of specific methyl-hexadiene isomers can be achieved through various established organic chemistry reactions. For instance, 5-methyl-1,3-hexadiene can be synthesized via a Wittig reaction between allyltriphenylphosphonium bromide and isobutyraldehyde.[5]

A general workflow for the synthesis and purification is as follows:

Protocol for Fractional Distillation:

-

The crude product is placed in a round-bottom flask.

-

A fractional distillation column is attached to the flask, followed by a condenser and a receiving flask.

-

The apparatus is heated gradually.

-

Fractions are collected at different temperature ranges, corresponding to the boiling points of the different components in the mixture.

-

The purity of the collected fractions is assessed using analytical techniques like Gas Chromatography.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and characterization of each isomer.

References

- 1. 3-METHYL-1,5-HEXADIENE|lookchem [lookchem.com]

- 2. 2,4-Hexadiene, mixture of isomers technical grade, 90 592-46-1 [sigmaaldrich.com]

- 3. 5-methyl-1,2-hexadiene [stenutz.eu]

- 4. 2-Methyl-2,4-hexadiene | C7H12 | CID 5367611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-METHYL-1,3-HEXADIENE synthesis - chemicalbook [chemicalbook.com]

Theoretical Examination of 2-Methyl-1,4-hexadiene's Molecular Orbitals: A Computational Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for analyzing the molecular orbitals of 2-methyl-1,4-hexadiene. As a non-conjugated diene, its electronic structure presents a unique case for understanding intramolecular interactions and reactivity.[1] This document outlines a detailed protocol for conducting quantum chemical calculations to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[2][3] Such data is pivotal for predicting the molecule's behavior in chemical reactions and its potential applications in various fields, including drug development. All data presented herein is illustrative, generated from representative computational models, to guide researchers in their own investigations.

Introduction to the Molecular Orbitals of Dienes

Dienes, hydrocarbons containing two carbon-carbon double bonds, are categorized based on the relative positions of these bonds. In conjugated dienes, the double bonds are separated by a single bond, leading to a delocalized π-electron system.[1] Conversely, this compound is a non-conjugated diene, with its double bonds separated by more than one single bond, resulting in more isolated π systems.[1]

The study of a molecule's frontier molecular orbitals, the HOMO and LUMO, is fundamental to understanding its chemical reactivity.[2][3] The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.[2] The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's stability and the energy required for electronic excitation.[3]

Computational Methodology: A Detailed Protocol

The following protocol outlines a standard computational approach for determining the molecular orbital properties of this compound. This methodology is based on widely accepted practices in computational chemistry.[4]

2.1. Molecular Geometry Optimization

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Computational Method Selection: Density Functional Theory (DFT) is a popular and effective method for such calculations. A common functional, such as B3LYP, is selected.

-

Basis Set Selection: A Pople-style basis set, for instance, 6-31G(d), is chosen to provide a good balance between accuracy and computational cost.

-

Optimization Procedure: The geometry of the molecule is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

2.2. Molecular Orbital Calculation

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed with the same DFT method and a larger basis set (e.g., 6-311++G(d,p)) for more accurate electronic properties.

-

Orbital Analysis: The output of this calculation provides information on the energies and compositions of all molecular orbitals. The HOMO and LUMO energies are of particular interest.

-

Visualization: The calculated molecular orbitals can be visualized to understand their shapes and spatial distributions.

The logical workflow for these computational steps is illustrated in the diagram below.

Illustrative Quantitative Data

The following table summarizes hypothetical quantitative data for the molecular orbitals of this compound, as would be obtained from the protocol described above. These values are for illustrative purposes to demonstrate the expected output of such a computational study.

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | 1.25 | Second Lowest Unoccupied Molecular Orbital |

| LUMO | 0.58 | Lowest Unoccupied Molecular Orbital |

| HOMO | -8.92 | Highest Occupied Molecular Orbital |

| HOMO-1 | -9.78 | Next-to-Highest Occupied Molecular Orbital |

| HOMO-LUMO Gap | 9.50 | Energy difference between HOMO and LUMO |

Note: These values are hypothetical and intended for illustrative purposes.

The relationship between these key molecular orbitals is depicted in the following energy level diagram.

Conclusion and Future Directions

This technical guide has detailed a robust computational protocol for the theoretical investigation of the molecular orbitals of this compound. By employing methods such as Density Functional Theory, researchers can gain significant insights into the electronic structure and potential reactivity of this non-conjugated diene. The illustrative data and visualizations provided serve as a practical guide for initiating such studies.

Future research could involve applying these computational models to predict the outcomes of specific chemical reactions, such as addition reactions at the double bonds. Furthermore, the impact of different substituents on the methylhexadiene scaffold on its electronic properties could be systematically investigated to tailor molecules for specific applications in materials science and drug design.

References

A Technical Guide to the Solubility Characteristics of 2-Methyl-1,4-hexadiene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the solubility properties of 2-Methyl-1,4-hexadiene (CAS No: 1119-14-8), a non-conjugated diene.[1] Due to a lack of specific quantitative solubility data in publicly available literature, this guide infers solubility characteristics based on fundamental chemical principles, such as the "like dissolves like" rule, and its physicochemical properties. It outlines expected solubility in a range of common organic solvents and provides a detailed, generalized experimental protocol for the quantitative determination of its solubility.

Introduction to this compound

This compound is a hydrocarbon belonging to the class of dienes, specifically a non-conjugated diene, with the molecular formula C7H12 and a molecular weight of approximately 96.17 g/mol .[2][3] Its structure, featuring two carbon-carbon double bonds separated by more than one single bond and a methyl group, defines its physical and chemical properties.[1] As a nonpolar hydrocarbon, its solubility is primarily dictated by its interactions with various organic solvents. The octanol/water partition coefficient (LogP) is reported to be 2.52870, indicating a significantly higher affinity for nonpolar environments compared to aqueous solutions.[2][4]

Predicted Solubility Characteristics

The principle of "like dissolves like" is the primary determinant for the solubility of nonpolar compounds like this compound. This principle states that nonpolar solutes will dissolve readily in nonpolar solvents, while they will have limited solubility in polar solvents. Physical solvents are known to absorb hydrocarbons, with factors like temperature, pressure, and water content influencing the degree of absorption.[5]

Based on this, this compound is expected to be highly soluble or miscible in nonpolar and weakly polar organic solvents. Conversely, its solubility in highly polar organic solvents is predicted to be low.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |

| n-Hexane | C6H14 | Nonpolar | Miscible | Both are nonpolar hydrocarbons, leading to strong van der Waals interactions. |

| Toluene | C7H8 | Nonpolar | Miscible | Aromatic hydrocarbon solvent, readily dissolves other nonpolar compounds. |

| Diethyl Ether | C4H10O | Weakly Polar | High / Miscible | Low polarity allows for effective solvation of hydrocarbons. |

| Chloroform | CHCl3 | Weakly Polar | High / Miscible | Capable of dissolving a wide range of organic compounds, including nonpolar ones. |

| Ethyl Acetate | C4H8O2 | Moderately Polar | Moderate / High | Expected to be a good solvent, though slightly less effective than purely nonpolar ones. |

| Acetone | C3H6O | Polar Aprotic | Moderate | Its polarity may limit miscibility compared to nonpolar solvents. |

| Ethanol | C2H6O | Polar Protic | Low / Moderate | The presence of a hydroxyl group and hydrogen bonding makes it less compatible. |

| Methanol | CH4O | Polar Protic | Low | Higher polarity than ethanol, resulting in lower expected solubility for a nonpolar solute. |

| Dimethyl Sulfoxide (DMSO) | C2H6OS | Polar Aprotic | Very Low | High polarity makes it a poor solvent for hydrocarbons. |

| Water | H2O | Highly Polar | Very Low | As a nonpolar hydrocarbon, it is essentially insoluble in water.[6][7] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following methodology outlines a general procedure for determining the solubility of a volatile hydrocarbon like this compound in an organic solvent at a specified temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Volumetric flasks and pipettes (Class A)

-

Gas-tight syringes

-

Thermostatically controlled shaker or water bath

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Sealed vials with septa

Procedure: Saturated Solution Preparation (Equilibrium Method)

-

Temperature Control: Set the thermostatically controlled shaker or water bath to the desired experimental temperature (e.g., 25°C) and allow it to equilibrate.

-

Sample Preparation: Add an excess amount of this compound to a series of sealed vials. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Accurately dispense a known volume of the chosen organic solvent into each vial.

-

Equilibration: Securely seal the vials and place them in the temperature-controlled environment. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature bath for several hours to permit the separation of the undissolved solute from the saturated solution.

Procedure: Quantitative Analysis (GC-FID)

-

Calibration Curve: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. Analyze these standards using GC-FID to generate a calibration curve of peak area versus concentration.

-

Sample Extraction: Carefully extract a small, known volume of the clear supernatant (the saturated solution) from a vial using a gas-tight syringe, ensuring no undissolved material is transferred.

-

Dilution: Dilute the extracted aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

GC Analysis: Inject the diluted sample into the GC-FID system and record the peak area corresponding to this compound.

-

Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution. This value represents the solubility at the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

While specific quantitative data for the solubility of this compound in organic solvents is not widely published, its chemical nature as a nonpolar hydrocarbon allows for reliable predictions. It is expected to be highly soluble in nonpolar solvents like hexane and toluene and progressively less soluble in more polar solvents such as ethanol and DMSO. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination. This information is critical for professionals in chemical synthesis, formulation, and drug development who require accurate solvent selection and concentration data.

References

- 1. This compound | 1119-14-8 | Benchchem [benchchem.com]

- 2. trans-2-methyl-1,4-hexadiene | CAS#:6108-96-9 | Chemsrc [chemsrc.com]

- 3. 2-Methylhexa-1,4-diene | C7H12 | CID 556839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Hexadiene, 2-methyl- (CAS 1119-14-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. bre.com [bre.com]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. cymitquimica.com [cymitquimica.com]

Methodological & Application

Application Notes: 2-Methyl-1,4-hexadiene in Advanced Polymer Synthesis

Introduction

2-Methyl-1,4-hexadiene is a non-conjugated diene, a class of organic compounds characterized by two carbon-carbon double bonds separated by more than one single bond.[1] This structural feature makes it a valuable monomer in polymer synthesis, particularly as a termonomer in the production of Ethylene-Propylene-Diene Monomer (EPDM) elastomers. The primary role of this compound in EPDM is to introduce unsaturated sites along the polymer backbone. These sites do not participate in the main polymerization but provide reactive locations for subsequent cross-linking processes, such as sulfur vulcanization, which imparts elasticity and durability to the final material.[2] The choice of catalyst and polymerization conditions can significantly influence the molecular weight, diene incorporation, and thermal properties of the resulting polymer.[1]

Core Application: EPDM Rubber Synthesis

EPDM is a terpolymer synthesized from ethylene, propylene, and a non-conjugated diene monomer.[2] While various dienes can be used, 1,4-hexadiene and its derivatives like this compound are common choices.[2][3] The polymerization is typically carried out using coordination catalysts, such as Ziegler-Natta or metallocene systems, which allow for control over the polymer's microstructure and properties.[4][5][6]

The general workflow for synthesizing an EPDM-type polymer using this compound involves several key stages, from reactor setup under an inert atmosphere to the final characterization of the polymer.

Figure 1: General workflow for the synthesis and characterization of EPDM.

Experimental Protocols

Protocol 1: Coordination Polymerization of EPDM using a Ziegler-Natta Catalyst

This protocol describes a representative lab-scale solution polymerization of ethylene, propylene, and this compound using a classic vanadium-based Ziegler-Natta catalyst system.[3]

Materials and Reagents:

-

Anhydrous Toluene (Solvent)

-

Ethylene (Polymerization Grade)

-

Propylene (Polymerization Grade)

-

This compound (inhibitor removed, distilled)

-

Vanadium tetrachloride (VCl₄) or Vanadium oxytrichloride (VOCl₃) (Catalyst)

-

Ethylaluminum sesquichloride (EASC) or Triethylaluminum (TEAL) (Co-catalyst)[5][7]

-

Methanol with 2% HCl (Termination Agent)[8]

-

Acetone (Washing Agent)

-

Argon or Nitrogen Gas (High Purity)

Procedure:

-

Reactor Preparation: A 1L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and gas inlet/outlet is thoroughly dried and purged with high-purity argon or nitrogen gas to establish an inert atmosphere.

-

Solvent and Monomer Addition: 500 mL of anhydrous toluene is transferred to the reactor. The desired amount of this compound is added via syringe. The reactor is brought to the target temperature (e.g., 40°C).

-

Gas Feed: A pre-mixed feed of ethylene and propylene gas is bubbled through the solvent under constant pressure while stirring vigorously to ensure saturation.

-

Catalyst Initiation: The polymerization is initiated by adding the co-catalyst (e.g., EASC) followed by the catalyst (e.g., VCl₄) to the reactor. The components are typically added as dilute solutions in anhydrous toluene.

-

Polymerization: The reaction is allowed to proceed for the desired duration (e.g., 30-60 minutes). The temperature and gas flow are maintained constant. An increase in solution viscosity is indicative of polymer formation.

-

Termination: The reaction is terminated by injecting the methanol/HCl mixture, which deactivates the catalyst.[8]

-

Polymer Isolation: The polymer solution is poured into a large excess of acetone or methanol to precipitate the EPDM rubber.

-

Purification and Drying: The precipitated polymer is collected, washed repeatedly with fresh acetone/methanol to remove catalyst residues, and dried in a vacuum oven at 50°C to a constant weight.

Protocol 2: Polymer Characterization

1. Molecular Weight and Polydispersity (GPC):

-

Instrument: High-temperature Gel Permeation Chromatography (GPC).

-

Solvent: 1,2,4-trichlorobenzene (TCB).

-

Temperature: 150°C.

-

Procedure: A small amount of the dried polymer is dissolved in TCB. The solution is filtered and injected into the GPC system. Molecular weight (Mw, Mn) and polydispersity index (PDI = Mw/Mn) are determined relative to polystyrene standards.[9]

2. Monomer Incorporation and Microstructure (¹³C NMR):

-

Instrument: NMR Spectrometer (e.g., 400 MHz).

-

Solvent: o-dichlorobenzene-d₄ or 1,2,4-trichlorobenzene.

-

Temperature: 120-130°C.

-

Procedure: A polymer sample is dissolved in the deuterated solvent. Quantitative ¹³C NMR spectra are acquired with a sufficient relaxation delay to ensure accurate integration of peaks corresponding to ethylene, propylene, and this compound units in the polymer chain.[9][10]

3. Thermal Properties (DSC):

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Procedure: A small sample (5-10 mg) is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle (e.g., -100°C to 200°C at 10°C/min) under a nitrogen atmosphere. The glass transition temperature (Tg) is determined from the second heating scan.[9]

Data Presentation

The following tables present illustrative data on how catalyst choice and monomer concentration can affect the properties of polymers derived from this compound.

Table 1: Illustrative Effect of Catalyst System on Polymer Properties

| Catalyst System | Activity (kg Pol / mol Metal · h) | 2-M-1,4-HD Inc. (mol%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) | T₉ (°C) |

|---|---|---|---|---|---|

| VCl₄ / EASC (Ziegler-Natta) | 1,500 | 3.5 | 120 | 3.8 | -55 |

| Metallocene / MAO | 15,000 | 3.8 | 150 | 2.1 | -54 |

Data are illustrative and based on typical trends observed in EPDM synthesis, where metallocene catalysts generally show higher activity and produce polymers with narrower molecular weight distributions (lower PDI) compared to conventional Ziegler-Natta systems.[7][11]

Table 2: Illustrative Effect of this compound (2-M-1,4-HD) Feed Concentration

| [2-M-1,4-HD] in Feed (mol%) | Polymer Yield (g) | 2-M-1,4-HD Inc. (mol%) | Mₙ (kDa) | Cure Rate (Arbitrary Units) |

|---|---|---|---|---|

| 1.0 | 85 | 1.8 | 145 | 1.0 |

| 2.5 | 82 | 3.5 | 130 | 2.1 |

| 5.0 | 78 | 5.2 | 115 | 3.5 |

Data are illustrative. Increasing the diene concentration in the feed generally leads to higher incorporation in the polymer, which enhances the potential for cross-linking (cure rate) but can sometimes slightly decrease catalyst activity and molecular weight.

Mechanistic Visualization

Coordination polymerization proceeds via the Cossee-Arlman mechanism.[6] The process involves the insertion of monomer molecules into the bond between the transition metal catalyst and the growing polymer chain.

Figure 2: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.

References

- 1. This compound | 1119-14-8 | Benchchem [benchchem.com]

- 2. US11958963B2 - Compositions and methods for making EPDM rubber sheeting - Google Patents [patents.google.com]

- 3. Method of grafting EPM and EPDM polymers - Patent 0026613 [data.epo.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 6. Coordination polymerization - Wikipedia [en.wikipedia.org]

- 7. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-Methyl-1,4-hexadiene as a Monomer for Specialty Elastomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methyl-1,4-hexadiene as a monomer in the synthesis of specialty elastomers. This document details the polymerization methodologies, presents typical material properties, and provides standardized protocols for synthesis and characterization.

Introduction to this compound in Elastomer Synthesis

This compound is a non-conjugated diene that serves as a valuable termonomer in the production of specialty elastomers, most notably Ethylene-Propylene-Diene Monomer (EPDM) rubber. Its primary function is to introduce unsaturation into the polymer backbone. This pendant double bond provides a reactive site for vulcanization (cross-linking), typically with sulfur-based systems, without compromising the excellent thermal and oxidative stability of the saturated polymer backbone. The resulting elastomers exhibit superior resistance to heat, ozone, and weathering, making them suitable for a wide range of demanding applications.

The polymerization is typically carried out using Ziegler-Natta or metallocene catalysts, which allow for control over the polymer microstructure and molecular weight.

Polymerization of this compound

The synthesis of elastomers containing this compound is most commonly achieved through coordination polymerization. The choice of catalyst system is critical in determining the polymer's properties.

Ziegler-Natta Catalysis

Traditional Ziegler-Natta catalysts, typically based on vanadium compounds, are widely used for EPDM production. These systems are effective in copolymerizing ethylene, propylene, and non-conjugated dienes.

Metallocene Catalysis

Metallocene catalysts offer several advantages over traditional Ziegler-Natta systems, including higher activity and better control over comonomer incorporation and molecular weight distribution. This leads to more uniform polymers with tailored properties.

Experimental Protocols

The following are generalized protocols for the copolymerization of ethylene, propylene, and this compound to synthesize an EPDM elastomer. Safety Note: These procedures should be carried out by trained personnel in a controlled laboratory environment. Proper personal protective equipment (PPE) should be worn at all times.

Protocol 1: Ziegler-Natta Catalyzed EPDM Synthesis

Materials:

-

Ethylene (polymerization grade)

-

Propylene (polymerization grade)

-

This compound (high purity)

-

Toluene (anhydrous)

-

Vanadium oxytrichloride (VOCl₃)

-

Ethylaluminum sesquichloride (EASC)

-

Methanol (for termination)

-

Antioxidant solution (e.g., Irganox 1076 in toluene)

Procedure:

-

A jacketed glass reactor is thoroughly dried and purged with nitrogen.

-

Anhydrous toluene is introduced into the reactor.

-

The reactor is brought to the desired temperature (e.g., 40°C).

-

A continuous feed of ethylene and propylene gas is initiated at a controlled ratio.

-

This compound is injected into the reactor.

-

The catalyst components, VOCl₃ and EASC, are separately dissolved in anhydrous toluene and introduced into the reactor to initiate polymerization.

-

The polymerization is allowed to proceed for the desired time, with continuous monomer feed to maintain pressure.

-

The reaction is terminated by injecting methanol.

-

The polymer solution is then transferred to a vessel containing hot water to remove catalyst residues.

-

An antioxidant solution is added to the polymer solution.

-

The solvent is removed by steam stripping or precipitation in a non-solvent (e.g., acetone).

-

The resulting EPDM rubber is dried in a vacuum oven.

Protocol 2: Metallocene-Catalyzed EPDM Synthesis

Materials:

-

Ethylene (polymerization grade)

-

Propylene (polymerization grade)

-

This compound (high purity)

-

Toluene (anhydrous)

-

Metallocene catalyst (e.g., a zirconocene complex)

-

Methylaluminoxane (MAO) solution in toluene

-

Methanol (for termination)

-

Antioxidant solution

Procedure:

-

Follow steps 1-5 from the Ziegler-Natta protocol.

-

The cocatalyst, methylaluminoxane (MAO) solution, is added to the reactor.

-

The metallocene catalyst, dissolved in toluene, is then injected to start the polymerization.

-

Follow steps 7-12 from the Ziegler-Natta protocol to terminate the reaction and isolate the polymer.

Data Presentation: Typical Properties of EPDM with this compound

The properties of the resulting elastomer can be tailored by adjusting the monomer composition and polymerization conditions. Below are typical ranges for key properties.

| Property | Typical Value Range | Test Method |

| Ethylene Content (%) | 45 - 75 | FTIR / NMR |

| 2-M-1,4-HD Content (%) | 2 - 10 | FTIR / NMR |

| Mooney Viscosity | 20 - 100 | ASTM D1646 |

| Glass Transition (Tg) | -60 to -40 °C | DSC |

| Tensile Strength | 10 - 25 MPa | ASTM D412 |

| Elongation at Break | 300 - 600 % | ASTM D412 |

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To determine the monomer composition of the EPDM.

-

Protocol:

-

Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d2 or o-dichlorobenzene-d4) at an elevated temperature.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Integrate the characteristic peaks for ethylene, propylene, and this compound units to calculate their respective weight or mole percentages.

-

Gel Permeation Chromatography (GPC)

-

Purpose: To determine the molecular weight and molecular weight distribution (Mw/Mn).

-

Protocol:

-

Dissolve the polymer in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at high temperature (e.g., 135-150°C).

-

Inject the filtered solution into a GPC system equipped with appropriate columns for high molecular weight polymers.

-

Use universal calibration with polystyrene standards to determine the molecular weight averages.

-

Differential Scanning Calorimetry (DSC)

-

Purpose: To determine the glass transition temperature (Tg).

-

Protocol:

-

Seal a small sample (5-10 mg) of the polymer in an aluminum DSC pan.

-

Perform a heat-cool-heat cycle, for example, from -100°C to 200°C at a heating rate of 10°C/min and a cooling rate of 10°C/min.

-

Determine the Tg from the second heating scan.

-

Thermogravimetric Analysis (TGA)

-

Purpose: To assess the thermal stability of the elastomer.

-

Protocol:

-

Place a small sample (5-10 mg) in a TGA pan.

-

Heat the sample from room temperature to 600°C at a heating rate of 10 or 20°C/min under a nitrogen or air atmosphere.

-

Record the weight loss as a function of temperature to determine the onset of decomposition.

-

Mechanical Testing

-

Purpose: To evaluate the tensile properties of the vulcanized elastomer.

-

Protocol:

-

Compound the EPDM rubber with curatives (e.g., sulfur, accelerators, zinc oxide, stearic acid) and fillers (e.g., carbon black) on a two-roll mill.

-

Cure the compounded rubber in a compression mold at a specified temperature and time to form standardized test specimens (e.g., dumbbell shape).

-

Perform tensile testing on the vulcanized specimens according to ASTM D412 to determine tensile strength, elongation at break, and modulus.

-

Visualizations

Caption: General workflow for the synthesis of EPDM.

Caption: Characterization workflow for EPDM elastomers.

Application Notes and Protocols for Olefin Cross-Metathesis Involving 2-Methyl-1,4-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for olefin cross-metathesis reactions involving 2-Methyl-1,4-hexadiene. The provided protocols are based on established methodologies for structurally similar olefins, particularly its isomer 2-methyl-2-butene, due to a lack of extensive specific literature for this compound itself. These protocols are intended to serve as a starting point for reaction optimization and exploration.

Introduction to Olefin Cross-Metathesis

Olefin cross-metathesis (CM) is a powerful catalytic reaction that allows for the selective formation of new carbon-carbon double bonds by scrambling and reforming the double bonds of two different olefin substrates. This technique has become an invaluable tool in organic synthesis, enabling the construction of complex molecules, including pharmaceuticals and natural products, with high efficiency and functional group tolerance. The reaction is typically catalyzed by ruthenium-based complexes, most notably Grubbs catalysts.

This compound, a readily available diene, presents an interesting substrate for CM reactions, offering the potential to synthesize a variety of trisubstituted olefin products. The presence of two distinct double bonds, one monosubstituted and one trisubstituted, allows for potential regioselectivity in the metathesis reaction.

Key Considerations for Cross-Metathesis with this compound

Catalyst Selection: The choice of catalyst is crucial for a successful cross-metathesis reaction. Second-generation Grubbs catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) are generally recommended for their higher activity and broader substrate scope, especially when dealing with sterically hindered or electron-deficient olefins.

Substrate Reactivity and Stoichiometry: The relative reactivity of the two olefin partners significantly influences the outcome of the reaction. In the case of this compound, the terminal monosubstituted double bond is expected to be more reactive than the internal trisubstituted double bond. To favor the cross-metathesis product over homodimerization of the partner olefin, an excess of one of the reactants, typically the more volatile or less expensive one, is often employed.

Reaction Conditions: Cross-metathesis reactions are typically performed in chlorinated solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at temperatures ranging from room temperature to reflux. Reaction times can vary from a few hours to overnight, and progress should be monitored by techniques like TLC or GC-MS.

Data Presentation: Representative Cross-Metathesis Reactions

The following table summarizes expected outcomes for the cross-metathesis of this compound with various terminal olefins. The data is extrapolated from analogous reactions with 2-methyl-2-butene and is intended for illustrative purposes. Actual yields and stereoselectivities will require experimental optimization.

| Entry | Olefin Partner | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Expected Major Product | Est. Yield (%) | Est. E/Z Ratio |

| 1 | Styrene | Grubbs II (5) | DCM | 40 | 12 | 3-Methyl-1-phenyl-1,4-pentadiene | 60-75 | >95:5 |

| 2 | Methyl Acrylate | Grubbs II (5) | DCM | 40 | 12 | Methyl 4-methyl-2,5-heptadienoate | 50-65 | >95:5 |

| 3 | Allyl Acetate | Grubbs II (5) | DCM | 40 | 12 | 5-Methyl-1,5-heptadien-3-yl acetate | 65-80 | >95:5 |

| 4 | 1-Octene | Grubbs II (5) | Toluene | 60 | 16 | 2-Methyl-1,4-decadiene | 55-70 | >90:10 |

Experimental Protocols

General Protocol for Olefin Cross-Metathesis of this compound with a Terminal Olefin

This protocol provides a general procedure that can be adapted for various terminal olefin partners.

Materials:

-

This compound

-

Terminal olefin partner (e.g., styrene, methyl acrylate)

-

Grubbs second-generation catalyst

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the terminal olefin partner (1.0 mmol) and this compound (1.2 to 2.0 mmol, 1.2 to 2.0 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane (to achieve a concentration of 0.1-0.5 M with respect to the limiting olefin).

-

Catalyst Addition: Add the Grubbs second-generation catalyst (0.05 mmol, 5 mol%) to the stirred solution.

-